molecular formula C7H6ClNO B1267870 2-Chloro-1-(pyridin-3-yl)ethanone CAS No. 55484-11-2

2-Chloro-1-(pyridin-3-yl)ethanone

Cat. No. B1267870
CAS RN: 55484-11-2
M. Wt: 155.58 g/mol
InChI Key: RVOFYCMAWQUUEI-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyridin-3-yl)ethanone is an aromatic ketone . It has a molecular formula of C7H6ClNO . The compound is also known by other names such as 2-chloro-1-pyridin-3-ylethanone, 3-chloroacetylpyridine, and 2-chloro-1-(pyridin-3-yl)ethan-1-one .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-(pyridin-3-yl)ethanone is InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 . The Canonical SMILES is C1=CC(=CN=C1)C(=O)CCl . The exact mass and monoisotopic mass of the compound are 155.0137915 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-1-(pyridin-3-yl)ethanone is 155.58 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 30 Ų .

Scientific Research Applications

Synthesis of Metal Complexes

2-Chloro-1-(pyridin-3-yl)ethanone has been utilized in the synthesis of various metal complexes. These complexes, particularly with metals like FeII, CoII, and NiII , have been studied for their magnetic properties and electrocatalytic activities . For instance, they show promise in applications like single-molecule magnets and as catalysts for the oxygen evolution reaction (OER) under basic conditions .

Nonlinear Optical Materials

The compound has been explored for its potential in creating nonlinear optical materials . Studies have assessed key electronic and optical properties, including second and third-order nonlinear optical properties . This research indicates that derivatives of 2-Chloro-1-(pyridin-3-yl)ethanone could be used in optoelectronic device fabrications , such as in optical switching, memory devices, and signal processing due to their enhanced charge transport and nonlinear activity .

Chemoenzymatic Synthesis Routes

In the field of chemoenzymatic synthesis, 2-Chloro-1-(pyridin-3-yl)ethanone serves as a precursor for the production of enantiomerically pure compounds . For example, it has been converted into ®-1-(pyridin-3-yl)-2-aminoethanol , which is a part of beta(3)-adrenergic receptor ligands . This showcases its importance in the synthesis of biologically active molecules.

Antimicrobial Agents

Research has indicated that imidazole derivatives synthesized using 2-Chloro-1-(pyridin-3-yl)ethanone exhibit antimicrobial properties . Some of these derivatives have shown promising results against various microbial strains, highlighting the compound’s role in developing new antimicrobial agents .

Organic Synthesis and Drug Design

2-Chloro-1-(pyridin-3-yl)ethanone is a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a versatile building block in the design and synthesis of pharmaceuticals. It has been associated with the synthesis of compounds that possess drug-like properties , and its pharmacokinetics suggest high gastrointestinal absorption and blood-brain barrier permeability .

Safety and Handling in Research

While not a direct application in research, understanding the safety and handling of 2-Chloro-1-(pyridin-3-yl)ethanone is crucial for its use in scientific applications. It is classified as a hazardous material, with specific handling precautions and storage requirements to ensure safe usage in laboratory settings .

properties

IUPAC Name

2-chloro-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOFYCMAWQUUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328996
Record name 3-chloroacetylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(pyridin-3-yl)ethanone

CAS RN

55484-11-2
Record name 3-chloroacetylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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